Gliotoxin

Descripción general

Descripción

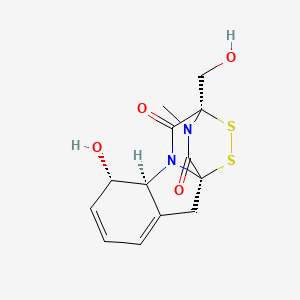

La gliotoxina es una micotoxina que contiene azufre que pertenece a la clase de 2,5-diketopiperazinas naturales. Es producida por varias especies de hongos, especialmente aquellos de origen marino. La gliotoxina es el miembro más destacado de las epipolittiopiperazinas, una gran clase de productos naturales que presentan una diketopiperazina con un enlace di- o polisulfuro . Originalmente se aisló de Gliocladium fimbriatum y es conocida por sus propiedades inmunosupresoras .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La gliotoxina es producida por síntesis peptídica no ribosomal y secretada por ciertos hongos, incluido Aspergillus fumigatus . La biosíntesis implica la unión de dos moléculas de glutatión y su descomposición secuencial para producir dos grupos tiol reactivos . Se ha desarrollado una estrategia de derivatización en un solo recipiente, que utiliza la reducción de gliotoxina mediada por borohidruro de sodio seguida de la alquilación inmediata de tioles expuestos por 5'-iodoacetamidafluoresceína para producir un producto estable .

Métodos de producción industrial: La producción industrial de gliotoxina implica principalmente el cultivo de hongos como Aspergillus fumigatus en condiciones controladas. Los hongos se cultivan en medios de cultivo y la gliotoxina se extrae de los sobrenadantes de cultivo utilizando disolventes orgánicos .

Análisis De Reacciones Químicas

Tipos de reacciones: La gliotoxina experimenta varias reacciones químicas, incluida la oxidación, la reducción y la sustitución. El puente disulfuro en la gliotoxina juega un papel importante en su reactividad.

Reactivos y condiciones comunes:

Oxidación: La gliotoxina puede oxidarse utilizando reactivos como el peróxido de hidrógeno.

Reducción: El borohidruro de sodio se usa comúnmente para la reducción de la gliotoxina.

Sustitución: La alquilación de grupos tiol se puede lograr utilizando reactivos como la 5'-iodoacetamidafluoresceína.

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen gliotoxina reducida y varios derivados alquilados .

Aplicaciones Científicas De Investigación

La gliotoxina tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

La gliotoxina ejerce sus efectos a través de varios mecanismos:

Comparación Con Compuestos Similares

La gliotoxina es única entre las micotoxinas que contienen azufre debido a sus potentes propiedades inmunosupresoras y apoptóticas. Los compuestos similares incluyen:

Sporidesmin A: Otra epipolittiodioxopiperazina con un puente disulfuro, producida por Pithomyces chartarum.

Bilains A-C: Producidos por Penicillium bilaii, estos compuestos comparten similitudes estructurales con la gliotoxina.

La combinación única de propiedades inmunosupresoras, apoptóticas y antiangiogénicas de la gliotoxina la distingue de otros compuestos similares.

Actividad Biológica

Gliotoxin is a mycotoxin produced primarily by the fungus Aspergillus fumigatus, known for its immunosuppressive properties and potential role as a virulence factor in fungal infections. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and implications for health and disease.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for various bacterial strains have been evaluated, revealing that this compound is more effective against Gram-positive bacteria compared to Gram-negative ones.

| Bacterial Strain | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus epidermidis | <10 | <10 |

| Corynebacterium violaceum | <10 | <10 |

| Escherichia coli | >10 | >10 |

| Pseudomonas aeruginosa | >10 | >10 |

The bactericidal effect of this compound is attributed to the generation of reactive oxygen species (ROS) and the disruption of protein structures within bacterial cells. However, it has been suggested that ROS generation is not the primary mechanism for its antibacterial action, as this compound does not significantly oxidize cell lipids or induce lipid peroxidation at bactericidal concentrations .

Immunosuppressive Properties

This compound's immunosuppressive effects are well-documented. It inhibits neutrophil functions, leading to increased susceptibility to infections. Studies indicate that this compound can impair neutrophil-mediated inflammation and phagocytosis, which are critical for the host's immune response against pathogens. In clinical isolates of A. fumigatus, a significant proportion produces this compound, particularly in immunocompromised patients .

Virulence Factor in Fungal Pathogenesis

This compound is recognized as a virulence factor in A. fumigatus. Research has shown that deletion of the gliP gene, responsible for this compound production, attenuates the virulence of fungal strains in mouse models. Mice infected with gliP deletion mutants exhibited significantly longer survival times compared to those infected with wild-type strains . The presence of this compound correlates with increased fungal burden and mortality in immunocompromised hosts.

Clinical Implications

Invasive aspergillosis is a severe infection often seen in neutropenic patients or those undergoing immunosuppressive therapy. This compound's role as a virulence factor complicates treatment strategies, as it can exacerbate the severity of infections by impairing host immune responses.

- Study 1 : A cohort study involving patients with hematological malignancies revealed that 18% of A. fumigatus isolates produced this compound, suggesting a link between this compound production and increased infection severity in this population .

- Study 2 : In a mouse model, the administration of corticosteroids alongside A. fumigatus infection demonstrated that this compound significantly influenced disease progression and mortality rates .

In Vitro Studies

In vitro experiments have shown that this compound induces apoptosis in human immune cells through mechanisms involving superoxide production and mitochondrial disruption. These findings underscore the potential risks associated with this compound exposure in clinical settings .

Propiedades

IUPAC Name |

(1R,7S,8S,11R)-7-hydroxy-11-(hydroxymethyl)-15-methyl-12,13-dithia-9,15-diazatetracyclo[9.2.2.01,9.03,8]pentadeca-3,5-diene-10,14-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4S2/c1-14-10(18)12-5-7-3-2-4-8(17)9(7)15(12)11(19)13(14,6-16)21-20-12/h2-4,8-9,16-17H,5-6H2,1H3/t8-,9-,12+,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIVPIPIDMRVLAY-RBJBARPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C23CC4=CC=CC(C4N2C(=O)C1(SS3)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)[C@]23CC4=CC=C[C@@H]([C@H]4N2C(=O)[C@]1(SS3)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60877179 | |

| Record name | Gliotoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60877179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67-99-2 | |

| Record name | Gliotoxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gliotoxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gliotoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60877179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,7S,8S,11R)-7-hydroxy-11-(hydroxymethyl)-15-methyl-12,13-dithia-9,15-diazatetracyclo[9.2.2.01,9.03,8]pentadeca-3,5-diene-10,14-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLIOTOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L648PH06K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.